7-(ADAMANTAN-1-YL)-8-BENZYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Overview
Description
7-(ADAMANTAN-1-YL)-8-BENZYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties, often used in the design and synthesis of new drug delivery systems and surface recognition studies . The compound’s structure includes an adamantyl group, which is known for its stability and unique chemical properties.
Preparation Methods
The synthesis of 7-(ADAMANTAN-1-YL)-8-BENZYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves several steps. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves the addition of 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one . These reactions typically require specific conditions, such as the presence of suitable condensing agents and controlled temperatures.
Chemical Reactions Analysis
7-(ADAMANTAN-1-YL)-8-BENZYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine and other oxidants for oxidative dehydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative dehydrogenation of adamantanes in the presence of iodine can generate minor amounts of dehydroadamantanes .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of various functional adamantane derivatives . In biology and medicine, adamantane derivatives are known for their antiviral properties and are used in the development of drugs such as amantadine . Additionally, the compound’s unique structure makes it suitable for use in drug delivery systems and surface recognition studies .
Mechanism of Action
The mechanism of action of 7-(ADAMANTAN-1-YL)-8-BENZYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The adamantane moiety is often introduced into the structures of active drugs to increase their lipophilicity and improve their pharmacological properties . This interaction enhances the compound’s ability to penetrate cell membranes and exert its effects on target molecules.
Comparison with Similar Compounds
Similar compounds to 7-(ADAMANTAN-1-YL)-8-BENZYL-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE include other adamantane derivatives such as 1-aminoadamantane (amantadine) and 1,3-dehydroadamantane These compounds share the adamantane moiety, which contributes to their stability and unique chemical properties
Properties
IUPAC Name |
7-(1-adamantyl)-6-benzyl-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-28-22-21(23(32)29(2)25(28)33)31-15-20(26-11-17-8-18(12-26)10-19(9-17)13-26)30(24(31)27-22)14-16-6-4-3-5-7-16/h3-7,15,17-19H,8-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHHPPCAAYCRQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.